molecular formula C19H22Br2Cl2FN3 B560272 3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride CAS No. 335166-00-2

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride

Cat. No.: B560272
CAS No.: 335166-00-2
M. Wt: 542.1 g/mol
InChI Key: JWCVUOLQOHIRML-UHFFFAOYSA-N
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Description

iMAC2 is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). It is a di-bromocarbazole derivative with significant anti-apoptotic properties. This compound has been tested and validated in several mouse models of brain injury and neurodegeneration .

Scientific Research Applications

iMAC2 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the mechanisms of mitochondrial apoptosis and the role of MAC in cell death.

    Biology: iMAC2 is employed in research on neurodegenerative diseases and brain injuries, where it helps to understand the pathways involved in neuronal cell death.

    Medicine: The compound has potential therapeutic applications in treating conditions associated with excessive apoptosis, such as neurodegenerative diseases and certain types of cancer.

    Industry: iMAC2 is used in the development of new drugs and therapeutic agents targeting mitochondrial pathways

Preparation Methods

The preparation of iMAC2 involves a structural modification of its predecessor, iMAC1. The modification includes the replacement of a fluoride moiety with a hydroxyl group, resulting in a compound with higher lipophilicity and potency . The synthetic route typically involves the use of di-bromocarbazole as a starting material, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.

Chemical Reactions Analysis

iMAC2 undergoes various chemical reactions, including:

    Oxidation: iMAC2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also be reduced to form reduced derivatives.

    Substitution: iMAC2 can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

iMAC2 exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

iMAC2 is unique compared to other similar compounds due to its higher lipophilicity and potency. Similar compounds include:

iMAC2 stands out due to its enhanced ability to inhibit the mitochondrial apoptosis-induced channel and its potential therapeutic applications in neurodegenerative diseases and cancer.

Properties

IUPAC Name

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVUOLQOHIRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Reactant of Route 2
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Reactant of Route 3
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Reactant of Route 4
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Reactant of Route 5
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
Reactant of Route 6
Reactant of Route 6
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride

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